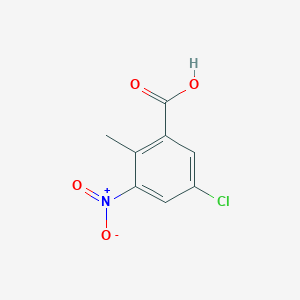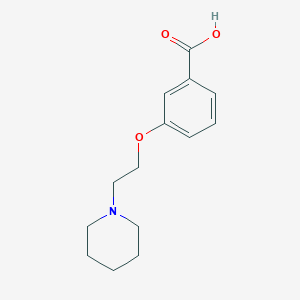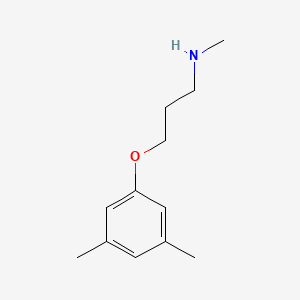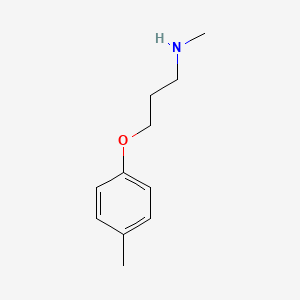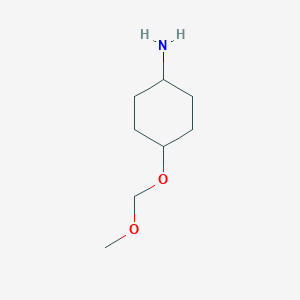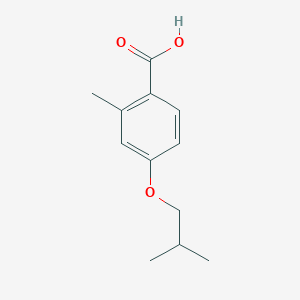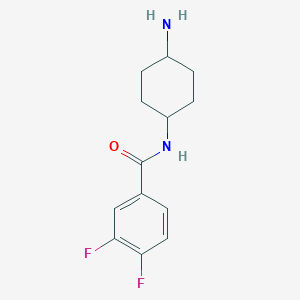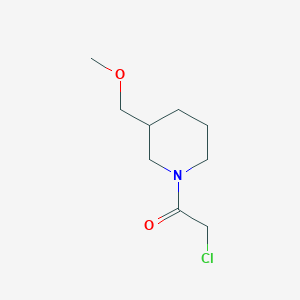
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone is a versatile chemical compound with a unique structure that makes it valuable in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone typically involves the reaction of 3-methoxymethylpiperidine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, increased yield, and reduced production costs. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted piperidines with various functional groups.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
科学研究应用
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in drug development due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxymethyl group can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, making it useful in medicinal chemistry and drug development.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one
- 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity that makes it particularly valuable in various fields of research .
属性
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-7-8-3-2-4-11(6-8)9(12)5-10/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMZIDMISUVNMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
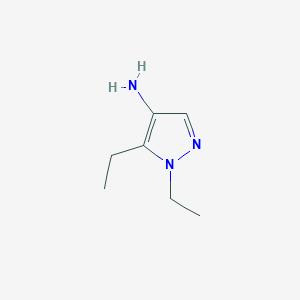
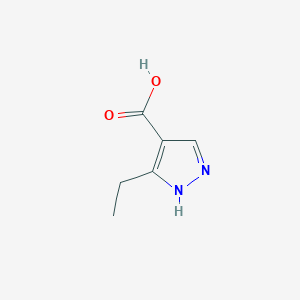
![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1359225.png)
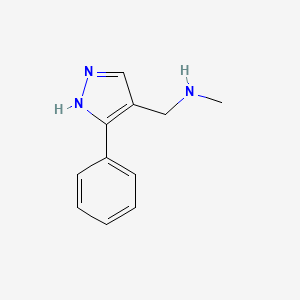
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)
